REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([C:12]#N)=[CH:7][CH:8]=2)[NH:3]1.[OH2:14]>C(O)=O.[Ni]>[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([CH:12]=[O:14])=[CH:7][CH:8]=2)[NH:3]1
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Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC(=CC=C2CC1)C#N
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtrated through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with HCO2H
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC(=CC=C2CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |